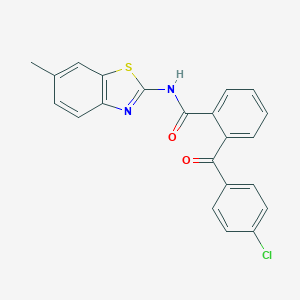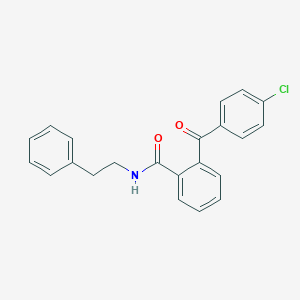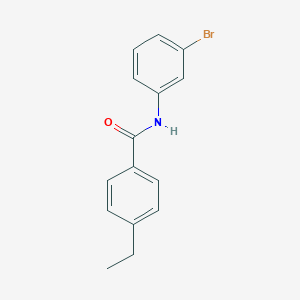
1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate, also known as MDL-72222, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate involves its selective binding to the NMDA receptor. This binding results in the inhibition of the receptor's activity, which leads to a decrease in the influx of calcium ions into the neuron. This decrease in calcium influx has been shown to have various physiological and pathological effects on the brain, including the modulation of synaptic plasticity, neuronal excitability, and cell death.
Biochemical and Physiological Effects:
1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate has been shown to have various biochemical and physiological effects on the brain. These effects include the modulation of synaptic plasticity, neuronal excitability, and cell death. By modulating these processes, 1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate has the potential to be used as a research tool to study the underlying mechanisms of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate in lab experiments is its selectivity for the NMDA receptor. This selectivity allows researchers to study the role of NMDA receptors in various neurological disorders without affecting other ion channels in the brain. However, one of the limitations of using 1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate is its potential toxicity at high concentrations. Therefore, researchers must be careful when using this compound in lab experiments and ensure that appropriate safety measures are in place.
Future Directions
There are several future directions for the use of 1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate in scientific research. One potential direction is the development of new drugs that target the NMDA receptor. 1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate can be used as a starting point for the development of new drugs that have improved selectivity and reduced toxicity. Another potential direction is the use of 1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate in the development of new therapies for neurological disorders. By understanding the underlying mechanisms of these disorders, researchers can develop new therapies that target specific ion channels in the brain, including the NMDA receptor.
Conclusion:
In conclusion, 1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. 1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate has the potential to be used as a research tool to study the underlying mechanisms of various neurological disorders and to develop new therapies for these disorders.
Synthesis Methods
1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate is synthesized using a specific method that involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-chlorobenzenesulfonate. The final product is obtained after purification using column chromatography. This synthesis method has been well-established and has been used by researchers to obtain high purity 1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate for various research applications.
Scientific Research Applications
1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate has been extensively studied for its potential use in various research applications. One of its primary uses is as a research tool to study the function of certain ion channels in the brain. 1,3-Benzodioxol-5-yl 4-chlorobenzenesulfonate has been shown to selectively block the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the brain. By blocking this receptor, researchers can study the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
Molecular Formula |
C13H9ClO5S |
|---|---|
Molecular Weight |
312.73 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C13H9ClO5S/c14-9-1-4-11(5-2-9)20(15,16)19-10-3-6-12-13(7-10)18-8-17-12/h1-7H,8H2 |
InChI Key |
DCSNWVPRWFEZLU-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



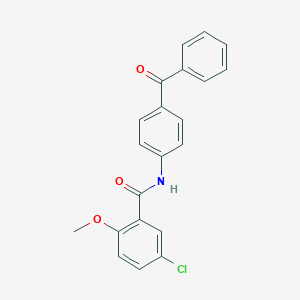


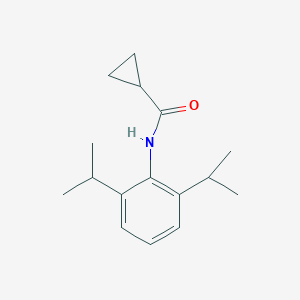
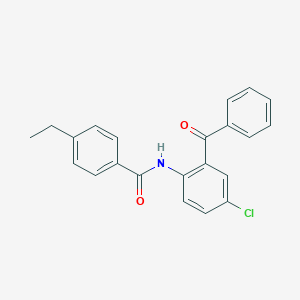

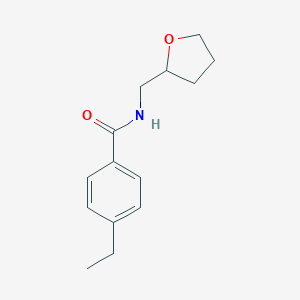
![2-(4-chlorobenzoyl)-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B290412.png)

![4-chloro-3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290416.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290417.png)
